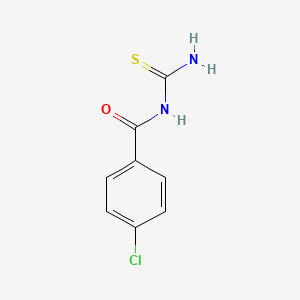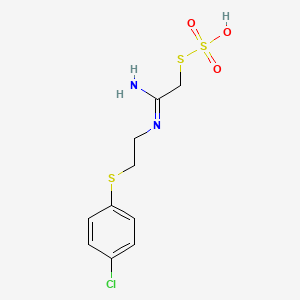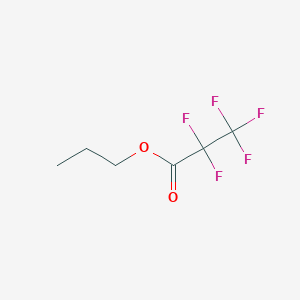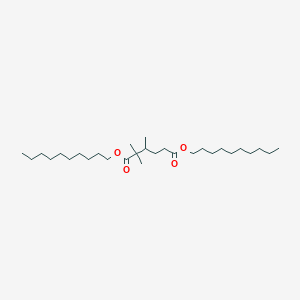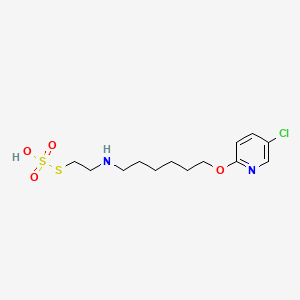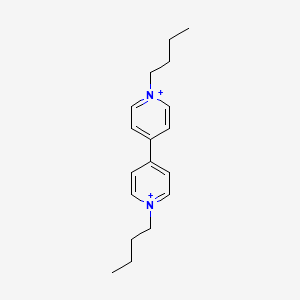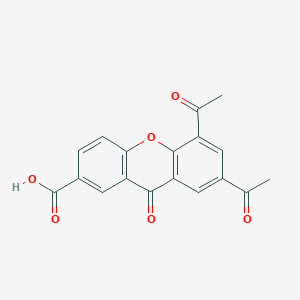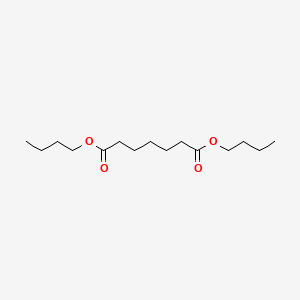
Dibutyl pimelate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl pimelate: is an organic compound belonging to the class of esters. It is derived from pimelic acid and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Dibutyl pimelate can be synthesized through the esterification of pimelic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of pimelic acid to this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of pimelic acid and butanol in the presence of an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. The product is purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Dibutyl pimelate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce pimelic acid and butanol.
Oxidation: Under oxidative conditions, this compound can be converted to pimelic acid.
Reduction: this compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Pimelic acid and butanol.
Oxidation: Pimelic acid.
Reduction: Alcohol derivatives of this compound.
科学研究应用
Chemistry: Dibutyl pimelate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: In biological research, this compound is used to study the metabolic pathways of esters and their interactions with enzymes.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
作用机制
Mechanism of Action: The mechanism by which dibutyl pimelate exerts its effects involves its interaction with specific molecular targets. In biological systems, it is metabolized by esterases to produce pimelic acid and butanol. These metabolites can then participate in various biochemical pathways.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Biochemical Pathways: The metabolites of this compound can enter the citric acid cycle and other metabolic pathways.
相似化合物的比较
Diethyl pimelate: Another ester of pimelic acid, but with ethyl groups instead of butyl groups.
Dibutyl phthalate: A similar ester but derived from phthalic acid instead of pimelic acid.
Uniqueness: Dibutyl pimelate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to diethyl pimelate provides different solubility and reactivity characteristics. Compared to dibutyl phthalate, this compound has a different acid backbone, leading to variations in its applications and interactions in chemical reactions.
属性
CAS 编号 |
51238-94-9 |
|---|---|
分子式 |
C15H28O4 |
分子量 |
272.38 g/mol |
IUPAC 名称 |
dibutyl heptanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-5-12-18-14(16)10-8-7-9-11-15(17)19-13-6-4-2/h3-13H2,1-2H3 |
InChI 键 |
IQYKLRJIMOPPKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CCCCCC(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


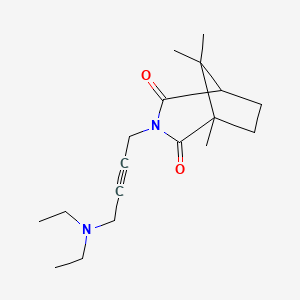
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

